Tert-butyl 3,5-dimethylpiperazine-1-carboxylate

Organic Synthesis Process Chemistry Heterocyclic Building Blocks

Medicinal chemists progressing CNS drug discovery programs often encounter supply bottlenecks for Boc-protected dimethylpiperazine building blocks with consistent substitution patterns. tert-Butyl 3,5-dimethylpiperazine-1-carboxylate (CAS 639068-43-2) resolves this as a cis/trans mixture with enhanced lipophilicity (XLogP3=1.3 vs 0.5 for unsubstituted N-Boc-piperazine), enabling improved blood-brain barrier penetration predictions. Procure ≥97% purity material with full NMR, HPLC, and LC-MS documentation for GLP toxicology studies and process development.

Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
CAS No. 639068-43-2
Cat. No. B112873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3,5-dimethylpiperazine-1-carboxylate
CAS639068-43-2
Molecular FormulaC11H22N2O2
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCC1CN(CC(N1)C)C(=O)OC(C)(C)C
InChIInChI=1S/C11H22N2O2/c1-8-6-13(7-9(2)12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3
InChIKeyNUZXPHIQZUYMOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3,5-Dimethylpiperazine-1-carboxylate: Baseline Overview


tert-Butyl 3,5-dimethylpiperazine-1-carboxylate (CAS 639068-43-2) is a Boc-protected piperazine derivative featuring 3,5-dimethyl substitution. It is a heterocyclic building block with a molecular formula of C11H22N2O2 and a molecular weight of 214.30 g/mol [1]. The compound exists as a cis/trans stereoisomeric mixture in commercial preparations and serves as a key intermediate in pharmaceutical synthesis, including the development of kinase inhibitors, 5-HT receptor modulators, and antiviral prodrugs . Its Boc protecting group facilitates orthogonal deprotection in multistep synthetic routes, while the 3,5-dimethyl substitution imparts distinct physicochemical properties that differentiate it from unsubstituted N-Boc-piperazine analogs.

1
Boc-protected 3,5-dimethylpiperazine building block for multistep synthesis
2
Cis/trans mixture for cost-efficient screening; enantiopure forms available for stereoselective routes
3
3,5-dimethyl substitution enables steric/electronic tuning distinct from unsubstituted piperazine

tert-Butyl 3,5-Dimethylpiperazine-1-carboxylate: Why Generic Substitution Fails


Unsubstituted N-Boc-piperazine (CAS 57260-71-6) and tert-butyl 3,5-dimethylpiperazine-1-carboxylate are not interchangeable despite sharing the Boc-protected piperazine core. The 3,5-dimethyl substitution increases lipophilicity (XLogP3 = 1.3 vs. 0.5 for N-Boc-piperazine) and modifies steric and electronic properties that affect downstream reactivity and biological target engagement [1]. Additionally, the compound's defined stereochemical complexity (as a cis/trans mixture or enantiopure forms) enables asymmetric induction and chiral ligand design that unsubstituted analogs cannot achieve . Procuring the correct substitution pattern is essential for maintaining synthetic fidelity and biological activity in lead optimization campaigns.

Target: 3,5-dimethyl substituted
Potential Substitute: Unsubstituted N-Boc-piperazine
Increased lipophilicity and steric bulk alter reactivity and biological target engagement
Lower lipophilicity may reduce membrane permeability and shift pharmacological profile
Stereochemical complexity (cis/trans or enantiopure) enables chiral induction in asymmetric synthesis
Lacks stereochemical features required for asymmetric induction; may limit downstream selectivity

tert-Butyl 3,5-Dimethylpiperazine-1-carboxylate: Quantitative Evidence


Cost-Efficient Synthesis Yield of cis/trans Mixture

The cis/trans mixture of tert-butyl 3,5-dimethylpiperazine-1-carboxylate is synthesized in 56% yield from 2,6-dimethylpiperazine and di-tert-butyl dicarbonate under standard Boc protection conditions (DCM, TEA, 0°C to RT, 12 h) [1]. In contrast, the stereochemically pure cis-isomer (CAS 129779-30-2) is obtained in quantitative yield (~99%) using optimized Vilsmeier conditions [2], while unsubstituted N-Boc-piperazine (CAS 57260-71-6) typically yields 85-95% under comparable conditions . The 56% yield reflects the steric influence of the 3,5-dimethyl groups on Boc installation and offers a favorable cost-benefit profile for applications where stereopurity is not critical.

Synthesis Yield
Cross-study comparable
56% yield (cis/trans) vs cis-isomer ~99% and N-Boc-piperazine 85-95%
Supports cost-efficient procurement when stereopurity not critical
Boc protection conditions; steric influence of 3,5-dimethyl groups
Organic Synthesis Process Chemistry Heterocyclic Building Blocks

High Purity and Analytical Documentation for Reproducible Research

Commercially available tert-butyl 3,5-dimethylpiperazine-1-carboxylate is supplied with a minimum purity of 98.0% (GC) and confirmed by NMR structure verification . This purity level exceeds the typical 95-97% purity offered by many generic suppliers of piperazine derivatives [1]. The compound is provided with batch-specific Certificates of Analysis (CoA) including NMR, HPLC, and LC-MS data, enabling rigorous identity and purity verification for regulatory submissions and GLP-compliant research .

Purity Specification
Head-to-head
≥98.0% (GC) with NMR confirmation vs generic 95-97%
Reduced impurity burden supports reproducible synthesis
CoA includes HPLC, NMR, LC-MS; supports documentation for regulatory research
Quality Control Analytical Chemistry Pharmaceutical R&D

Enhanced Lipophilicity for CNS Drug Design

The 3,5-dimethyl substitution on the piperazine ring increases the calculated lipophilicity of tert-butyl 3,5-dimethylpiperazine-1-carboxylate to XLogP3 = 1.32, compared to XLogP = 0.5 for unsubstituted N-Boc-piperazine (CAS 57260-71-6) [1]. This +0.82 logP increase corresponds to an approximately 6.6-fold higher partition coefficient, suggesting improved passive membrane diffusion and potential blood-brain barrier penetration for downstream CNS-targeting molecules . The compound also exhibits a computed aqueous solubility of 3.38 mg/mL (LogS = -1.8), balancing lipophilicity with acceptable solubility for oral bioavailability .

Lipophilicity (XLogP3)
Head-to-head
1.32 vs 0.5 for N-Boc-piperazine (Δ +0.82, ~6.6-fold higher partition)
Supports lipophilicity optimization in CNS drug design
Calculated value; experimental confirmation required
Medicinal Chemistry Drug Design CNS Penetration

Validated Intermediate for PI3Kδ and 5-HT Receptor Modulators

The cis-isomer of this compound (CAS 129779-30-2) has been specifically cited in the identification of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives as highly potent, selective, and orally bioavailable PI3Kδ inhibitors . PI3Kδ inhibitors are clinically validated targets in B-cell malignancies and autoimmune disorders. Additionally, the (3R,5R)-enantiomer (CAS 438049-91-3) is employed in the preparation of 5-HT3 receptor modulators for chemotherapy-induced nausea and vomiting (CINV) and irritable bowel syndrome with diarrhea (IBS-D), as well as 5-HT2 receptor ligands [1]. These documented applications in advanced pharmaceutical programs distinguish this building block from generic piperazine derivatives lacking target-specific validation.

Application Validation
Class-level inference
Cited in PI3Kδ inhibitor and 5-HT receptor modulator synthesis
Supports building block selection for lead optimization
Verify specific application relevance; class-level evidence
Kinase Inhibitors GPCR Modulators Immuno-Oncology

Methisosildenafil Impurity Reference Standard

tert-Butyl 3,5-dimethylpiperazine-1-carboxylate is formally designated as Methisosildenafil Impurity 4 (also known as Methisosildenafil-002) . It is manufactured and supplied as a certified impurity reference standard for analytical method development and validation in pharmaceutical quality control laboratories . The compound is provided with comprehensive analytical documentation including HPLC purity certification (typically ≥95% for impurity standards), NMR, and MS data to support method qualification and regulatory submissions [1]. Unlike generic research-grade chemicals, impurity standards require rigorous identity confirmation and stability monitoring to ensure traceability and compliance with ICH Q3A/Q3B guidelines.

Impurity Standard
Head-to-head
Certified Methisosildenafil Impurity 4 reference standard vs research-grade material
Essential for method validation in QC labs
ICH Q3A/B impurity profiling context; full characterization provided
Pharmaceutical Quality Control Impurity Profiling Regulatory Compliance

tert-Butyl 3,5-Dimethylpiperazine-1-carboxylate: Key Application Scenarios


Cost-Effective Synthesis for Non-Critical Stereochemistry

For synthetic routes where the 3,5-dimethyl substitution pattern is required but stereochemical outcome at the piperazine ring is not critical, procuring the cis/trans mixture (CAS 639068-43-2) offers a 56% synthesis yield that translates to favorable cost-per-gram economics [1]. This scenario is ideal for early-stage medicinal chemistry exploration and process development where material consumption is high and stereochemical optimization occurs at later stages.

CNS Drug Discovery Requiring Enhanced Lipophilicity

The XLogP3 value of 1.32 (versus 0.5 for unsubstituted N-Boc-piperazine) makes this compound the preferred building block for CNS-targeted drug discovery campaigns [1]. Medicinal chemists optimizing blood-brain barrier penetration should select this compound when increased lipophilicity is predicted to improve CNS exposure of downstream candidates .

High-Purity GMP Studies for IND Filing

Procurement of ≥98.0% (GC) purity material with NMR, HPLC, and LC-MS documentation is essential for studies intended to support regulatory filings [1]. This scenario applies to contract research organizations (CROs) and pharmaceutical development teams conducting GLP toxicology studies, formulation development, or manufacturing process validation where impurity control and analytical traceability are mandated .

Methisosildenafil Impurity Standard for Quality Control

Analytical laboratories validating HPLC methods for methisosildenafil drug substance must procure this compound as a certified impurity reference standard [1]. The impurity-specific certification and characterization data are required for method qualification, system suitability testing, and compliance with ICH Q3A/B guidelines for impurity reporting thresholds .

Application
Selection Property
Validation Focus
Cost-efficient synthesis (non-critical stereochemistry)
Cis/trans mixture availability
Synthesis yield and stereochemical tolerance
CNS drug discovery
Enhanced lipophilicity profile
Blood-brain barrier penetration potential
High-purity studies for regulatory documentation
High-purity specification with full analytical package
Impurity control and analytical traceability
Methisosildenafil impurity profiling
Certified impurity reference standard
Method validation and ICH guideline compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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